(4-Ethoxyphenyl)(phenyl)methanamine hydrochloride is a substituted diarylmethanamine, a structural class frequently used as key intermediates and building blocks in the synthesis of pharmaceutically active compounds. [REFS-1, REFS-2]. This compound is provided as a hydrochloride salt, a common strategy to improve the handling, stability, and processability of amine-containing reagents in both laboratory and industrial workflows. [2]. Its specific molecular structure, featuring a 4-ethoxy substitution on one of the phenyl rings, makes it a precisely functionalized precursor for multi-step organic synthesis.
Substituting (4-Ethoxyphenyl)(phenyl)methanamine hydrochloride with its corresponding free base or a close analog like the 4-methoxy version is often unviable in established processes. The hydrochloride salt form is typically a crystalline solid, offering superior handling, weighing accuracy, and storage stability compared to the free base, which may be an oil or a less stable solid. [1]. Furthermore, altering the p-alkoxy substituent from ethoxy to methoxy, or removing it entirely, changes the molecule's lipophilicity, steric profile, and electronic properties. These changes can critically impact reaction yields, impurity profiles, and the biological activity or metabolic fate of the final downstream product, making such substitutions a significant process and performance risk. .
As a hydrochloride salt, the compound is supplied as a stable, crystalline powder. This physical form is significantly advantageous for process workflows compared to the corresponding free base, (4-Ethoxyphenyl)(phenyl)methanamine, which is predicted to be a liquid or low-melting solid. Crystalline solids facilitate accurate weighing, reduce handling losses, and often exhibit lower hygroscopicity and greater shelf-life, which are critical parameters for reproducible manufacturing and laboratory synthesis. [1].
| Evidence Dimension | Physical Form at STP |
| Target Compound Data | Crystalline Solid |
| Comparator Or Baseline | (4-Ethoxyphenyl)(phenyl)methanamine (Free Base): Predicted Liquid / Low-Melting Solid |
| Quantified Difference | Solid vs. Non-Solid/Semi-Solid |
| Conditions | Standard Temperature and Pressure (STP) |
This ensures accurate dosing, easier handling, and better storage stability, directly impacting process reproducibility and material management efficiency.
In the context of pharmaceutical synthesis, the choice of a 4-ethoxy group over a 4-methoxy group is a deliberate design feature. The additional ethyl carbon chain increases lipophilicity (XlogP of parent free base: 2.8) compared to a methoxy analog. [1]. This modification can be critical for modulating a final drug candidate's absorption, distribution, metabolism, and excretion (ADME) properties, or for fine-tuning its binding affinity to a biological target. Therefore, substituting this specific precursor with the commercially available (4-Methoxyphenyl)(phenyl)methanamine hydrochloride is not a viable option in a targeted synthesis campaign. [2].
| Evidence Dimension | Predicted Lipophilicity (XlogP of Parent Free Base) |
| Target Compound Data | 2.8 |
| Comparator Or Baseline | (4-Methoxyphenyl)(phenyl)methanamine (Parent Free Base): 2.5 (Calculated) |
| Quantified Difference | ~12% higher predicted lipophilicity |
| Conditions | Computational prediction (PubChem) |
Procuring this exact ethoxy compound is necessary to achieve the specific ADME and potency profile required in the final synthesized molecule.
This compound is the right choice when the synthetic route to a target molecule explicitly requires a diarylmethanamine core functionalized with a 4-ethoxy group. Its use is indicated where this specific substituent is necessary to achieve the desired biological activity or pharmacokinetic profile in the final active pharmaceutical ingredient. .
Ideal for use in process chemistry and scaled-up laboratory syntheses where the solid, crystalline nature of the hydrochloride salt ensures high accuracy and reproducibility during weighing and addition, minimizing batch-to-batch variability compared to handling a liquid or hygroscopic free base. [1].
Serves as a key analog for medicinal chemistry programs investigating the impact of p-alkoxy chain length on target binding and cell permeability. It provides a direct and reliable comparison point against methoxy, propoxy, or unsubstituted phenyl analogs to systematically probe a pharmacophore model.